1-(cyclopropanesulfonyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine
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Description
1-(cyclopropanesulfonyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine is a useful research compound. Its molecular formula is C11H17N5O3S and its molecular weight is 299.35. The purity is usually 95%.
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Biological Activity
1-(Cyclopropanesulfonyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine is a compound that combines piperazine and triazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Pharmacological Properties
The biological activity of this compound is influenced by its unique structural features. The presence of the triazole ring contributes to its interaction with various biological targets.
Anticancer Activity
Research indicates that derivatives of triazole and piperazine exhibit significant anticancer properties. For instance, compounds containing the triazole moiety have shown effectiveness against various cancer cell lines, including breast and colon cancer cells. In one study, compounds similar to our target compound demonstrated IC50 values in the micromolar range against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, suggesting a potential for therapeutic use in oncology .
Antimicrobial Activity
Triazole and piperazine derivatives are also recognized for their antimicrobial activities. Studies have reported that compounds with similar structures possess antibacterial and antifungal properties. For example, some derivatives showed effective inhibition against Mycobacterium tuberculosis and other pathogenic bacteria .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
- Receptor Interaction : It can bind to various receptors influencing signaling pathways associated with cancer progression and microbial resistance.
Case Studies
Several studies have investigated the biological activities of triazole-piperazine derivatives:
- Anticancer Study : A series of triazole derivatives were synthesized and screened for cytotoxic activity against MCF-7 cells. Compounds demonstrated varying degrees of potency with IC50 values ranging from 5 μM to 50 μM .
- Antimicrobial Evaluation : In another study focusing on antimicrobial activity, derivatives showed significant inhibition against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) reported between 10 μg/mL to 50 μg/mL .
Data Table: Biological Activities of Similar Compounds
Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC Value |
---|---|---|---|
Triazole-Piperazine Derivative A | Anticancer | MCF-7 | 10 μM |
Triazole-Piperazine Derivative B | Antimicrobial | Staphylococcus aureus | 20 μg/mL |
Triazole-Piperazine Derivative C | Antimicrobial | Candida albicans | 15 μg/mL |
Triazole-Piperazine Derivative D | Anticancer | HCT-116 | 25 μM |
Properties
IUPAC Name |
(4-cyclopropylsulfonylpiperazin-1-yl)-(1-methyltriazol-4-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O3S/c1-14-8-10(12-13-14)11(17)15-4-6-16(7-5-15)20(18,19)9-2-3-9/h8-9H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKXXBQVJNIVHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCN(CC2)S(=O)(=O)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.